5-(benzyloxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one
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Overview
Description
5-(benzyloxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one is a complex organic compound that features a pyranone core structure substituted with benzyloxy and benzylpiperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyranone core, followed by the introduction of the benzyloxy and benzylpiperazine groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
5-(benzyloxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The benzylpiperazine group is known to interact with various receptors and enzymes, potentially modulating their activity. The pyranone core may also play a role in the compound’s overall biological effects by stabilizing the molecule and facilitating its interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-benzylpiperazin-1-yl)-5-oxopentanoic acid
- 7-methyl-5-(4-benzylpiperazin-1-yl)-4H-1-benzopyran-4-one
Uniqueness
Compared to similar compounds, 5-(benzyloxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both benzyloxy and benzylpiperazine groups allows for a diverse range of interactions and reactivities, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-phenylmethoxypyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c27-23-15-22(28-19-24(23)29-18-21-9-5-2-6-10-21)17-26-13-11-25(12-14-26)16-20-7-3-1-4-8-20/h1-10,15,19H,11-14,16-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXANGPBIVYRQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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